2,4-Dichlorobenzaldehyde
Overview
Description
2,4-Dichlorobenzaldehyde on condensation with 4-amino-5-mercapto-3-methyl/ethyl-1,2,4-triazole yields bidentate Schiff base ligands and their metal complexes are potential antimicrobial agents.
This compound appears as white crystalline solid or off-white chunky solid with black specks and a pungent odor. Average shelf life 1 year in a closed container. (NTP, 1992)
Scientific Research Applications
Raw Material for Pharmaceuticals and Other Products : It is an essential raw material for the production of pharmaceuticals, pesticides, cosmetics, and dyestuffs, with increasing demand both domestically and internationally (Han, 2002).
Thermodynamic Properties : The compound has specific thermodynamic properties such as a heat capacity of 347.24 kJ/mol, making it relevant in chemical thermodynamics research (Shaoxu Wang et al., 2004).
Synthesis of Medical Compounds : It is used in the synthesis of various medical compounds, such as 4-(2′,3′-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate, an impurity in clevidipine butyrate (Zhou Bang-chan, 2014).
Molecular Structure Analysis : Studies on its molecular structure, including electron-diffraction studies of its conformers, provide insights into its chemical properties (L. Schāfer et al., 1976).
NMR Spectra Analysis : It has been used in the automatic analysis of NMR spectra, providing insights into its molecular configurations (P. Diehl & J. Vogt, 1976).
Crystal Structure Studies : The compound's crystal structure has been studied, revealing details like inversion dimers linked by hydrogen bonds (Yu-Feng Li, 2010).
UV-Absorption Properties : Its absorption spectra in various solvents have been analyzed, highlighting how solvents affect its UV-absorption properties (R. Rajalakshmi et al., 2022).
Herbicide Toxicity Research : 2,4-Dichlorobenzaldehyde has been studied in the context of herbicide toxicity, with research focusing on molecular biology and pesticide degradation (Natana Raquel Zuanazzi et al., 2020).
Antihypertensive Effects : Some derivatives of dichlorobenzaldehydes, including this compound, have been studied for their antihypertensive effects (J. Warren et al., 1977).
Analytical Chemistry Applications : It is used in analytical chemistry, for instance, in determining its concentration using HPLC with high accuracy and recovery rates (Wu Ning-kun, 2005).
Safety and Hazards
Mechanism of Action
Target of Action
2,4-Dichlorobenzaldehyde primarily targets the formation of bidentate Schiff base ligands . These ligands are formed through the condensation of this compound with 4-amino-5-mercapto-3-methyl/ethyl-1,2,4-triazole . The resulting ligands and their metal complexes have been identified as potential antimicrobial agents .
Mode of Action
The compound interacts with its targets by undergoing a condensation reaction with 4-amino-5-mercapto-3-methyl/ethyl-1,2,4-triazole . This reaction yields bidentate Schiff base ligands, which can then form metal complexes .
Biochemical Pathways
It is known that the compound plays a role in the synthesis ofindole-based peptoids . These peptoids are a type of peptidomimetic, compounds that mimic the structure and function of proteins.
Result of Action
The primary result of this compound’s action is the formation of bidentate Schiff base ligands and their metal complexes . These complexes have been identified as potential antimicrobial agents .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to light and may also be sensitive to prolonged exposure to air and moisture . Therefore, it is recommended to store the compound in a cool, dark place, preferably below 15°C . These factors can influence the compound’s stability, efficacy, and overall action.
Biochemical Analysis
Biochemical Properties
2,4-Dichlorobenzaldehyde plays a role in biochemical reactions, particularly in the formation of bidentate Schiff base ligands . These ligands, in turn, form metal complexes that have been identified as potential antimicrobial agents
Cellular Effects
Exposure to this compound has been reported to cause eye, skin, and upper respiratory tract irritation
Molecular Mechanism
It is known to participate in the formation of bidentate Schiff base ligands
Temporal Effects in Laboratory Settings
It is known to be sensitive to light and may also be sensitive to prolonged exposure to air and moisture .
Properties
IUPAC Name |
2,4-dichlorobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O/c8-6-2-1-5(4-10)7(9)3-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFBEAASFUWWHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O | |
Record name | 2,4-DICHLOROBENZALDEHYDE | |
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DSSTOX Substance ID |
DTXSID1022130 | |
Record name | 2,4-Dichlorobenzaldehyde | |
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Molecular Weight |
175.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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Physical Description |
2,4-dichlorobenzaldehyde appears as white crystalline solid or off-white chunky solid with black specks and a pungent odor. Average shelf life 1 year in a closed container. (NTP, 1992) | |
Record name | 2,4-DICHLOROBENZALDEHYDE | |
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Boiling Point |
451 °F at 760 mmHg (NTP, 1992) | |
Record name | 2,4-DICHLOROBENZALDEHYDE | |
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Flash Point |
275 °F (NTP, 1992) | |
Record name | 2,4-DICHLOROBENZALDEHYDE | |
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Solubility |
less than 1 mg/mL at 75 °F (NTP, 1992) | |
Record name | 2,4-DICHLOROBENZALDEHYDE | |
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Density |
1.33 at 212 °F (NTP, 1992) - Denser than water; will sink | |
Record name | 2,4-DICHLOROBENZALDEHYDE | |
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CAS No. |
874-42-0 | |
Record name | 2,4-DICHLOROBENZALDEHYDE | |
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Record name | 2,4-Dichlorobenzaldehyde | |
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Record name | 2,4-Dichlorobenzaldehyde | |
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Record name | 2,4-DICHLOROBENZALDEHYDE | |
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Record name | Benzaldehyde, 2,4-dichloro- | |
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Record name | 2,4-Dichlorobenzaldehyde | |
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Record name | 2,4-dichlorobenzaldehyde | |
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Record name | 2,4-DICHLOROBENZALDEHYDE | |
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Melting Point |
156 to 163 °F (NTP, 1992) | |
Record name | 2,4-DICHLOROBENZALDEHYDE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,4-Dichlorobenzaldehyde?
A: this compound has the molecular formula C7H4Cl2O and a molecular weight of 175.01 g/mol. []
Q2: Are there any spectroscopic data available for this compound?
A: Yes, researchers have characterized this compound using various spectroscopic techniques, including IR, 1H NMR, 13C NMR, and Mass Spectrometry. [, , , , ] These studies provide detailed information on the compound's structural features and vibrational modes.
Q3: What is known about the crystal structure of this compound?
A: X-ray diffraction studies have revealed that this compound crystallizes in the monoclinic system. [] The molecules within the crystal lattice are interconnected through weak C–H⋯O hydrogen bonds, involving the aldehyde oxygen and the ortho-hydrogen atom of the benzene ring. Further stabilization arises from C–H⋯O interactions between the formyl groups, forming (10) layers. These layers are reinforced by π–π stacking interactions between the benzene rings.
Q4: What are some common methods for synthesizing this compound?
A4: this compound can be synthesized through various methods, including:
- From 3-chloro-4-methyl aniline: A multi-step synthesis involving diazotization, Sandmeyer reaction, chlorination, and hydrolysis. This method boasts a 75% yield and high product purity (99%). []
- Continuous oxidation of 2,4-dichlorotoluene: This method utilizes metal ion complexes of cobalt, molybdenum, and bromine as catalysts and hydrogen peroxide as the oxidizing agent. [] This approach offers advantages like mild reaction conditions, short reaction times, and high production efficiency.
- Aromatization of 1,3-Cyclohexanediones: This reaction utilizes bis-(Trichloromethyl) Carbonate/DMF system to transform 1,3-cyclohexanediones into polysubstituted chlorobenzaldehydes, including this compound. []
Q5: How is this compound used in the synthesis of other compounds?
A5: this compound serves as a valuable building block for various organic compounds.
- Fungicides: It acts as a key intermediate in the synthesis of diniconazole, a widely used fungicide. [, ]
- Schiff Bases: The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases. [, , , , , , , , , , ] These Schiff bases exhibit diverse biological activities and find applications in coordination chemistry.
- Hydrazones: Similar to Schiff base formation, this compound reacts with hydrazides to produce hydrazones. [, , , ] These compounds are known for their potential pharmacological properties.
- Oxadiazolines: Researchers have synthesized 1,3,4-oxadiazoline derivatives containing a pyridine ring by reacting this compound with 4-nicotinic hydrazine followed by cyclization. []
Q6: Can this compound be used in catalytic reactions?
A: While this compound itself may not be a catalyst, its derivatives, such as palladium complexes with Schiff bases derived from this compound, have demonstrated catalytic activity in Heck reactions. []
Q7: What is the solubility of this compound in various solvents?
A: Studies have investigated the solubility of this compound in several organic solvents, including n-propanol, n-butanol, cyclohexane, chloroform, dichloromethane, and mixed solvents like cyclohexane-acetone and cyclohexane-n-butanol. [] These data are valuable for optimizing purification processes and designing chemical reactions.
Q8: What are the primary applications of this compound?
A8: this compound's main applications stem from its use as a chemical intermediate in the synthesis of:
- Fungicides: Its role in the production of diniconazole is well documented. [, ]
- Pharmaceuticals: It serves as a precursor to various heterocyclic compounds with potential biological activities. [, , ]
Q9: Are there any studies on the antifungal activity of this compound derivatives?
A9: Several studies have explored the antifungal potential of compounds derived from this compound. For instance:
- Triazole derivatives: Researchers have synthesized 3-methyl-4-amino-5-mercapto-1,2,4-triazole derivatives and 3-trifluoromethyl-4-amino-5-mercapto-1,2,4-triazole derivatives incorporating this compound. These derivatives exhibited promising antifungal activity against various Candida species, Cryptococcus neoformans, and Aspergillus fumigatus. [, ]
Q10: How is this compound analyzed and quantified?
A10: Researchers have developed and validated analytical methods for the determination of this compound.
- High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC, utilizing a SHIMPACK CLC-ODS column and an acetonitrile-water mobile phase, allows for precise quantification. Detection is achieved using a UV detector at 257 nm. [, ]
Q11: Is there any information available regarding the environmental impact of this compound?
A: Research on the acaricide chlorfenvinphos identified this compound as one of its degradation products in model cattle dips. [] This finding highlights the importance of understanding the compound's environmental fate and potential effects on ecosystems.
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